4-Methyl-3-nitrobenzamide
Overview
Description
4-Methyl-3-nitrobenzamide is a chemical compound that has been studied for its potential use in various applications, including as an inhibitor of poly ADP-ribose polymerase (PARP-1) and as an antiviral agent. The compound is structurally related to other nitrobenzamide derivatives, which have been synthesized and evaluated for their biological activities, such as antitumor and anticonvulsant properties .
Synthesis Analysis
The synthesis of 4-Methyl-3-nitrobenzamide and its analogues typically involves palladium-catalyzed cyclizations of N-(2-alkenyl)-2-halo-3-nitrobenzamides. For instance, the reaction of N,N-diallyl-2-iodo-3-nitrobenzamide with Pd(PPh3)4 leads to the formation of 4-methyl-5-nitroisoquinolin-1-one, among other products. Optimized conditions for these reactions have been established, and the resulting compounds have shown potent inhibition of PARP-1 activity . Additionally, other synthetic routes have been explored for related compounds, such as the Fischer esterification reaction to synthesize 4-amino-3-nitrobenzoic acid methyl ester .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-nitrobenzamide is characterized by the presence of a nitro group and a methyl substituent on the benzamide ring. The crystal structure of a related compound, methyl 4-hydroxy-3-nitrobenzoate, reveals non-covalent interactions such as hydrogen bonding and pi-stacking, which are crucial for the stability and properties of these compounds . These interactions are likely to be present in 4-Methyl-3-nitrobenzamide as well, influencing its chemical behavior and biological activity.
Chemical Reactions Analysis
4-Methyl-3-nitrobenzamide and its derivatives participate in various chemical reactions. For example, the nitro group can be hydrogenated to yield amino derivatives, which have been shown to possess significant biological activities . The compound's reactivity is also influenced by the presence of the nitro and methyl groups, which can affect the compound's interaction with biological targets, such as the inhibition of the infectivity process of human immunodeficiency virus (HIV) by interfering with the role of p7NC in proviral DNA synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-nitrobenzamide are influenced by its molecular structure. The presence of the nitro group contributes to the compound's reactivity and its potential as a pharmacophore. The compound's solubility, melting point, and other physicochemical properties are determined by its molecular interactions and are important for its application in drug design and synthesis. The related compound, methyl 4-hydroxy-3-nitrobenzoate, has been characterized by its crystal structure, which provides insights into the properties of 4-Methyl-3-nitrobenzamide .
Scientific Research Applications
Synthesis and Chemical Properties
4-Methyl-3-nitrobenzamide and its analogs have been explored for their synthesis and chemical properties. A study by Dhami et al. (2009) focused on synthesizing close analogs of water-soluble PARP-1 inhibitors using Pd-catalysed cyclisations of N-(2-alkenyl)-2-iodo-3-nitrobenzamides. This research highlighted the potential of these compounds in PARP-1 activity inhibition, which is significant in cancer therapy and other diseases related to DNA repair mechanisms (Dhami et al., 2009).
Anticancer Potential
The potential chemotherapeutic activity of derivatives of 4-Methyl-3-nitrobenzamide has been a subject of interest. Mendeleyev et al. (1995) investigated the action of 4-iodo-3-nitrobenzamide, a prodrug, on tumor cells, revealing its ability to kill tumor cells by transient reduction to 4-iodo-3-nitrosobenzamide. This research provided insights into the selective tumoricidal action of the compound, correlating with its reduction process in tumor cells (Mendeleyev et al., 1995).
Anticonvulsant Properties
4-Nitro-N-phenylbenzamides, closely related to 4-Methyl-3-nitrobenzamide, were synthesized and evaluated for their anticonvulsant properties by Bailleux et al. (1995). The study found that certain derivatives were effective in seizure tests, indicating the potential of these compounds in the treatment of epilepsy and related disorders (Bailleux et al., 1995).
Antimycobacterial Activity
Wang et al. (2019) reported the design and synthesis of novel nitrobenzamide derivatives, including 4-Methyl-3-nitrobenzamide, showing considerable in vitro antitubercular activity. This research opens new avenues for the development of antitubercular agents (Wang et al., 2019).
Crystal Engineering and Molecular Interactions
Saha et al. (2005) explored the crystal engineering aspects of 4-nitrobenzamide derivatives, including 4-Methyl-3-nitrobenzamide. The study focused on molecular tapes mediated by hydrogen and halogen bonds, showcasing the potential of these compounds in crystal design and understanding molecular interactions (Saha et al., 2005).
properties
IUPAC Name |
4-methyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUGEQUFPMJGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066446 | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitrobenzamide | |
CAS RN |
19013-11-7 | |
Record name | 4-Methyl-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19013-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 4-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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